D-xylose

Vue d'ensemble

Description

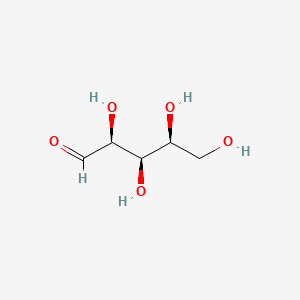

L-xylose est un sucre rare appartenant à la famille des monosaccharides. C'est un sucre pentose, ce qui signifie qu'il contient cinq atomes de carbone. L-xylose est un énantiomère du D-xylose, qui est plus souvent trouvé dans la nature.

Applications De Recherche Scientifique

L-xylose a de nombreuses applications en recherche scientifique :

Biologie : Étudié pour son rôle dans les voies métaboliques et son potentiel en tant que prébiotique.

Industrie : Utilisé dans la production de biocarburants et de bioplastiques en raison de sa nature renouvelable.

Mécanisme d'action

L-xylose exerce ses effets principalement par le biais de son métabolisme en divers intermédiaires qui jouent des rôles essentiels dans l'homéostasie biologique. Il est métabolisé par des enzymes telles que la xylose isomérase et la xylose réductase, qui le convertissent respectivement en L-xylulose et en xylitol . Ces intermédiaires sont impliqués dans des voies telles que la voie des pentoses phosphates, qui est cruciale pour le métabolisme cellulaire et la production d'énergie .

Mécanisme D'action

Target of Action

L-Xylose, a monosaccharide of the aldopentose type, is primarily targeted by the enzyme Xylose Isomerase (XI) and Xylose Reductase (XR) in various organisms . XI is responsible for the isomerization of xylose to xylulose, while XR catalyzes the reduction of xylose into xylitol . These enzymes play a crucial role in the metabolism of L-Xylose.

Mode of Action

L-Xylose interacts with its targets, XI and XR, through enzymatic reactions. XI catalyzes the isomerization of xylose to xylulose, a key intermediate in the pentose phosphate pathway . On the other hand, XR reduces xylose to xylitol, a sugar alcohol . These interactions result in the conversion of L-Xylose into other metabolically significant compounds.

Biochemical Pathways

L-Xylose is metabolized through several pathways, including the Xylose Isomerase pathway, Oxidoreductase pathway, and non-phosphorylative pathway . In the XI pathway, L-Xylose is converted into xylulose, which then enters the pentose phosphate pathway . The Oxidoreductase pathway involves the reduction of xylose to xylitol by XR . These pathways lead to the production of various substrates that serve important nutritional and biological purposes .

Pharmacokinetics

It’s known that l-xylose can be metabolized into various chemical intermediates that play critical functions in the biological homeostasis of the human body .

Result of Action

The metabolism of L-Xylose results in the production of xylulose and xylitol, among other compounds . Xylulose serves as an intermediate in various metabolic pathways, while xylitol is a common food additive and sweetener . The conversion of L-Xylose into these compounds contributes to the overall metabolic activity of the organism.

Action Environment

The action of L-Xylose can be influenced by various environmental factors. For instance, the activity of XI, a key enzyme in L-Xylose metabolism, has been found to increase with temperature until a certain point, after which it decreases rapidly . Additionally, the presence of glucose can inhibit the uptake and metabolism of xylose, which is often present with xylose in lignocellulose hydrolysate . Therefore, the action, efficacy, and stability of L-Xylose can be significantly affected by the environmental conditions.

Analyse Biochimique

Biochemical Properties

L-xylose plays a significant role in biochemical reactions. It is utilized by microorganisms through various pathways, including the xylose isomerase and Weimberg pathways . The uptake and metabolism of L-xylose are inhibited by glucose, which is usually present with L-xylose in lignocellulose hydrolysate . Efforts have been made to discover, characterize, and engineer the transporters and enzymes involved in L-xylose utilization .

Cellular Effects

L-xylose has profound effects on various types of cells and cellular processes. It influences cell function by interacting with specific enzymes and proteins. For instance, L-xylulose reductase, a key enzyme in the metabolism of L-xylulose, is found in the liver and kidneys of mammals .

Molecular Mechanism

At the molecular level, L-xylose exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The conversion efficiency of L-xylose has been improved through engineering strategies .

Metabolic Pathways

L-xylose is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

L-xylose is transported and distributed within cells and tissues. It interacts with specific transporters or binding proteins, and can affect its localization or accumulation .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse chimique du L-xylose est difficile et conduit souvent à des rendements faibles. Une méthode courante implique la biotransformation du xylitol en L-xylose en utilisant la xylitol 4-déshydrogénase . Ce processus enzymatique est préféré en raison de son efficacité supérieure par rapport à la synthèse chimique traditionnelle.

Méthodes de production industrielle

La production industrielle de L-xylose implique généralement l'utilisation de procédés de fermentation microbienne. Des souches spécifiques de bactéries, de levures et de champignons sont conçues pour convertir le xylitol dérivé de la biomasse en L-xylose. Cette méthode est plus durable et plus rentable que la synthèse chimique .

Analyse Des Réactions Chimiques

Types de réactions

L-xylose subit diverses réactions chimiques, notamment :

Oxydation : L-xylose peut être oxydé pour former de l'acide L-xylonique.

Réduction : La réduction de L-xylose produit du xylitol.

Isomérisation : L-xylose peut être isomérisé pour former du L-xylulose.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent l'acide nitrique et le permanganate de potassium.

Réduction : Hydrogénation catalytique utilisant du gaz hydrogène et un catalyseur métallique tel que le palladium ou le nickel.

Isomérisation : Isomérisation enzymatique utilisant la xylose isomérase.

Principaux produits

Acide L-xylonique : Formé par oxydation.

Xylitol : Produit par la réduction du L-xylose.

L-xylulose : Résultant de l'isomérisation.

Comparaison Avec Des Composés Similaires

Composés similaires

D-xylose : L'énantiomère le plus courant du L-xylose, largement répandu dans la nature.

L-arabinose : Un autre sucre pentose avec des propriétés et des applications similaires.

L-ribose : Un sucre rare utilisé dans la synthèse de médicaments antiviraux.

Unicité du L-xylose

L-xylose est unique en raison de sa rareté dans la nature et de ses effets physiologiques spécifiques, tels que son potentiel à inhiber les enzymes glycosidases et son rôle dans la synthèse d'autres sucres rares précieux . Ses propriétés uniques en font un composé précieux pour la recherche et les applications industrielles.

Propriétés

IUPAC Name |

(2S,3R,4S)-2,3,4,5-tetrahydroxypentanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYMYPHUHKUWMLA-WISUUJSJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@H]([C@@H](C=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50883340 | |

| Record name | L-Xylose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

609-06-3, 25990-60-7 | |

| Record name | L-Xylose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=609-06-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Xylose, L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000609063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Xylose | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Xylose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-(-)-xylose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.250 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Xylose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.072 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | XYLOSE, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4JW0V2MYA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.